molecular formula C10H18 B14689470 1,5-Heptadiene, 3,3,6-trimethyl- CAS No. 35387-63-4

1,5-Heptadiene, 3,3,6-trimethyl-

Cat. No.: B14689470
CAS No.: 35387-63-4
M. Wt: 138.25 g/mol
InChI Key: HRAGAKKBZWYBSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Heptadiene, 3,3,6-trimethyl- can be achieved through various organic reactions. One common method involves the reaction of allylic chlorides with suitable reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1,5-Heptadiene, 3,3,6-trimethyl- may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Heptadiene, 3,3,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

1,5-Heptadiene, 3,3,6-trimethyl- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Heptadiene, 3,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,5-Heptadiene, 3,3,6-trimethyl- can be compared with other similar compounds such as:

  • 2,5,5-Trimethyl-2,6-heptadiene
  • 3,3,6-Trimethyl-1,5-heptadiene
  • 2,3,6-Trimethyl-1,6-heptadiene

These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of 1,5-Heptadiene, 3,3,6-trimethyl- lies in its specific arrangement of atoms and the resulting chemical behavior .

Properties

IUPAC Name

3,3,6-trimethylhepta-1,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h6-7H,1,8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAGAKKBZWYBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334441
Record name 1,5-Heptadiene, 3,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35387-63-4
Record name 1,5-Heptadiene, 3,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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